tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Overview
Description
“tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,13H,4-6H2,1-3H3,(H,16,18)
. This code provides a textual representation of the molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.35 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
1. Crystal Structure Analysis
Baillargeon et al. (2017) studied the crystal structures of tert-butyl carbamate derivatives, highlighting their molecular linkages via hydrogen and halogen bonds. This research contributes to understanding the chemical and physical properties of such compounds in their crystalline form (Baillargeon et al., 2017).
2. Synthetic Applications
Zhao et al. (2017) explored the synthesis of tert-butyl carbamate derivatives, emphasizing their role as intermediates in biologically active compounds. This underscores their importance in synthetic chemistry, particularly in pharmaceutical contexts (Zhao et al., 2017).
3. Chemical Reactions and Transformations
The work of Padwa et al. (2003) and Lebel & Leogane (2005) on the preparation and reactions of tert-butyl carbamate compounds provides insights into their versatility in chemical reactions such as Diels-Alder reactions and Curtius rearrangement. These studies contribute to the broader understanding of carbamate chemistry (Padwa et al., 2003); (Lebel & Leogane, 2005).
4. Development of Functionalized Molecules
Sieburth et al. (1996) and Sakaitani & Ohfune (1990) investigated the metalation and alkylation of tert-butyl carbamate derivatives. Their research contributes to the development of functionalized molecules for various applications, particularly in organic synthesis (Sieburth et al., 1996); (Sakaitani & Ohfune, 1990).
5. Molecular Structural Studies
The research conducted by Gömez et al. (2013) and Kant et al. (2015) on the molecular structures of tert-butyl carbamate derivatives further extends our understanding of these compounds. These studies involve X-ray diffraction and other analytical techniques to elucidate the molecular conformation and interactions of these compounds (Gömez et al., 2013); (Kant et al., 2015).
Mechanism of Action
Target of Action
Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle progression, particularly in the transition from the G1 phase to the S phase.
Mode of Action
The compound interacts with its targets, CDK4 and CDK6, by binding to their active sites. This binding inhibits the kinase activity of CDK4 and CDK6, preventing them from phosphorylating their target proteins. As a result, the cell cycle progression is halted at the G1 phase, preventing the cell from entering the S phase .
Biochemical Pathways
The inhibition of CDK4 and CDK6 by this compound affects the cell cycle regulatory pathway. Specifically, it prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. This leads to the accumulation of cells in the G1 phase and a decrease in DNA synthesis, thereby inhibiting cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell cycle progression. By selectively inhibiting CDK4 and CDK6, the compound prevents cells from progressing from the G1 phase to the S phase of the cell cycle. This results in the inhibition of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-8-12-10(9-11)5-4-6-13(12)16/h7-9,13H,4-6,16H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRUNVZVLNSKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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